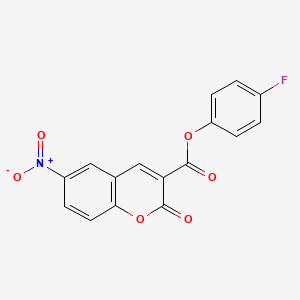

4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C16H8FNO6 . It is a type of chromene, which is an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions (MCRs), which are promising and powerful tools in organic, combinatorial, and medicinal chemistry because of their atom economy, high complexity and diversity of products, multiple bond formation efficiency, and environmental friendliness . An efficient one-pot synthesis of functionalized chromeno derivatives has been described, involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium .Molecular Structure Analysis

The molecular structure of “4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” includes a chromene core, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromene analogs have been used widely for the decades .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives are diverse and complex. For example, Behbahani and Samaei (2014) proposed a plausible synthetic mechanism to the formation of the 4H-chromene ring in the occurrence of a multicomponent mixture of a malononitrile, resorcinol, and aromatic aldehyde and diethylamine in ethanol under reflux .Scientific Research Applications

- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial potential. Specifically, compounds 5c and 5h demonstrated antibacterial potency against E. coli with MIC values of 50 µg/mL. Compound 5d exhibited better antifungal activity (MIC = 200 µg/mL) against C. albicans compared to griseofulvin .

Antimicrobial Activity

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that this compound may interact with targets involved in these biological processes.

Biochemical Pathways

Given its reported antimicrobial, antitubercular, and antioxidant activities , it is likely that the compound affects pathways related to these biological processes.

Result of Action

The compound has been reported to exhibit antimicrobial, antitubercular, and antioxidant activities , suggesting that it may induce changes at the molecular and cellular levels that contribute to these effects.

Future Directions

The future directions for the research and development of chromene derivatives like “4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” are promising. The development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research in both academia and the pharmaceutical industry .

properties

IUPAC Name |

(4-fluorophenyl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FNO6/c17-10-1-4-12(5-2-10)23-15(19)13-8-9-7-11(18(21)22)3-6-14(9)24-16(13)20/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIZYSGDANGXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorophenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2615941.png)

![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)

![[1-(4-Aminophenyl)cyclopentyl]methanol](/img/structure/B2615953.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2615956.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2615957.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2615959.png)

![Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2615960.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)

![N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615962.png)